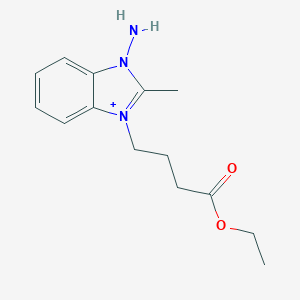![molecular formula C22H18F3N3O3S B280647 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound that belongs to the category of sulfonamide-based drugs. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
The mechanism of action of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the promotion of cell survival and proliferation. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit DNA replication, and promote DNA damage. Moreover, this chemical compound can also modulate the expression of various genes and proteins involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one in lab experiments include its high potency and selectivity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this chemical compound is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one. One of the potential applications of this chemical compound is in the development of novel cancer therapies that target CK2. Moreover, this compound can also be used as a tool for studying the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for its potential clinical use.
Synthesemethoden
The synthesis of 6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one involves the reaction of 4-(3-trifluoromethylphenyl)piperazine-1-carboxylic acid with benzo[c]indole-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a white solid, which can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia. Moreover, this chemical compound has also been found to induce apoptosis and autophagy in cancer cells, which are essential processes for the elimination of damaged and abnormal cells.
Eigenschaften
Molekularformel |
C22H18F3N3O3S |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H18F3N3O3S/c23-22(24,25)14-3-1-4-15(13-14)27-9-11-28(12-10-27)32(30,31)19-8-7-18-20-16(19)5-2-6-17(20)21(29)26-18/h1-8,13H,9-12H2,(H,26,29) |
InChI-Schlüssel |
XKLCIBGUZLCMJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
